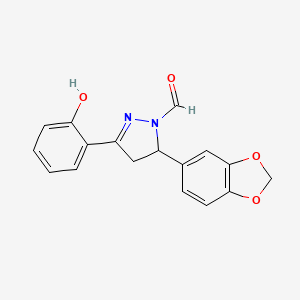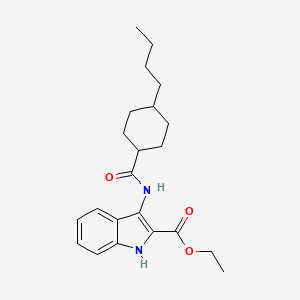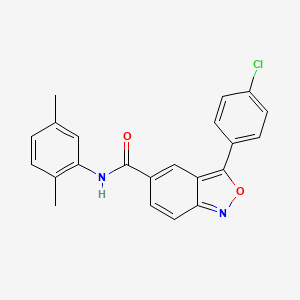![molecular formula C23H29N3O3 B14999387 3,4-dimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14999387.png)
3,4-dimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole moiety and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the pentyl group and the methoxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can produce amines.
Scientific Research Applications
3,4-DIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The methoxy groups and benzamide linkage may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and methoxy-substituted benzamides. Examples include:
- 3,4-DIMETHOXY-N-[1-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE
- 3,4-DIMETHOXY-N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE
Uniqueness
The uniqueness of 3,4-DIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE lies in its specific substitution pattern and the presence of the pentyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H29N3O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-5-6-9-14-26-19-11-8-7-10-18(19)25-22(26)16(2)24-23(27)17-12-13-20(28-3)21(15-17)29-4/h7-8,10-13,15-16H,5-6,9,14H2,1-4H3,(H,24,27) |
InChI Key |
XJRZJPZQFVGCKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B14999305.png)


![ethyl 6-(4-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999326.png)
![3-Methoxy-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B14999327.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}pyridine-2-carboxamide](/img/structure/B14999331.png)
![Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B14999333.png)
![Methyl 4-(2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999340.png)
![N-(4-{[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14999345.png)
![4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14999356.png)
![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B14999372.png)

![6-(3-chlorophenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14999383.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B14999390.png)
